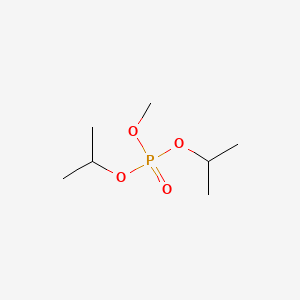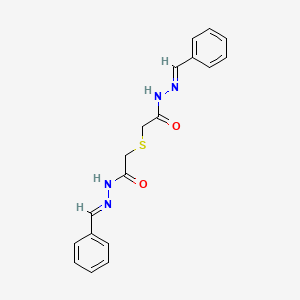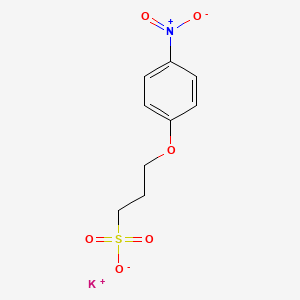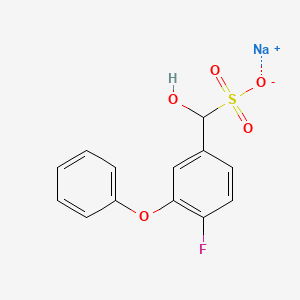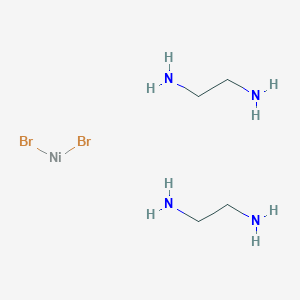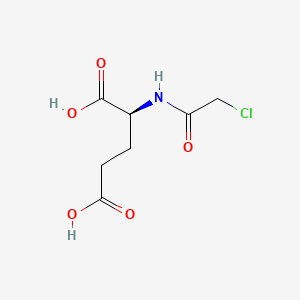
N-(Chloroacetyl)glutamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Chloroacetyl)glutamate is a derivative of glutamate, an important amino acid in various biochemical processes This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the glutamate molecule
准备方法
Synthetic Routes and Reaction Conditions
N-(Chloroacetyl)glutamate can be synthesized through the reaction of L-glutamine with a chloroacetyl-chlorotoluene solution in a low-temperature inorganic alkaline solution. The reaction conditions need to be carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically involves the use of high-purity reagents and advanced purification techniques.
化学反应分析
Types of Reactions
N-(Chloroacetyl)glutamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield glutamate and chloroacetic acid.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases for deprotonation and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields glutamate and chloroacetic acid, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学研究应用
N-(Chloroacetyl)glutamate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific biochemical pathways.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism by which N-(Chloroacetyl)glutamate exerts its effects involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity makes it a useful tool in biochemical research for probing the function of specific proteins and pathways.
相似化合物的比较
Similar Compounds
N-Acetylglutamate: Similar in structure but with an acetyl group instead of a chloroacetyl group.
N-Carbamylglutamate: Contains a carbamyl group instead of a chloroacetyl group.
N-Propionylglutamate: Features a propionyl group in place of the chloroacetyl group.
N-Formylglutamate: Has a formyl group instead of a chloroacetyl group.
Uniqueness
N-(Chloroacetyl)glutamate is unique due to the presence of the chloroacetyl group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in specific chemical and biochemical applications where the reactivity of the chloroacetyl group is advantageous.
属性
CAS 编号 |
56576-86-4 |
|---|---|
分子式 |
C7H10ClNO5 |
分子量 |
223.61 g/mol |
IUPAC 名称 |
(2S)-2-[(2-chloroacetyl)amino]pentanedioic acid |
InChI |
InChI=1S/C7H10ClNO5/c8-3-5(10)9-4(7(13)14)1-2-6(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 |
InChI 键 |
RYWXHONDNXJXKM-BYPYZUCNSA-N |
手性 SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CCl |
规范 SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


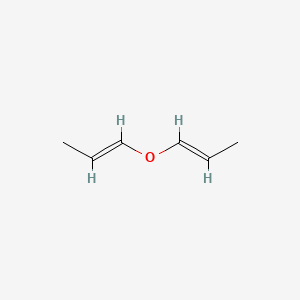
![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)


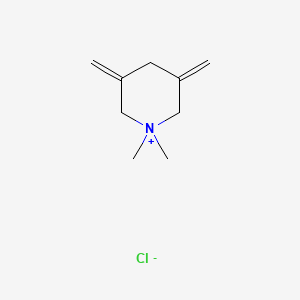
![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)
